molecular formula C19H20N6O2S B2472262 N-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887347-43-5

N-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B2472262
CAS No.: 887347-43-5
M. Wt: 396.47
InChI Key: GVMHZEQOJLZKQZ-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a 1,2,3,4-tetrazole ring substituted at the 5-position with a 4-methylphenyl group and linked via a sulfanyl bridge to the propanamide backbone. Such structural motifs are common in medicinal chemistry for their metabolic stability and bioactivity .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c1-12-4-10-17(11-5-12)25-19(22-23-24-25)28-13(2)18(27)21-16-8-6-15(7-9-16)20-14(3)26/h4-11,13H,1-3H3,(H,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMHZEQOJLZKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The acetamidophenyl group is then introduced through acylation reactions, followed by the formation of the sulfanyl-propanamide moiety via thiolation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Additionally, the use of catalysts and solvents can be crucial in enhancing the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different nitrogen heterocycles. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and sulfanyl group can form strong interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Triazole vs. Tetrazole Analogs Compounds with 1,2,3-triazole cores (e.g., 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide, compound 39) exhibit antibacterial activity (MIC = 8–16 µg/mL) but lower metabolic stability compared to tetrazole derivatives due to reduced aromaticity and nitrogen content .

Oxadiazole and Thiazole Derivatives Propanamides like 7d (3-{5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl-N-(4-methylphenyl)propanamide) demonstrate moderate anti-inflammatory activity but higher melting points (134–178°C) due to rigid oxadiazole-thiazole frameworks, contrasting with the target compound’s flexible propanamide chain .

Substituent Effects

  • N-(4-Acetamidophenyl) Group: Introduces hydrogen-bond donor/acceptor sites absent in simpler analogs like N-(4-isopropylphenyl)-2-[(1-methyltetrazol-5-yl)sulfanyl]acetamide ( ), which relies on hydrophobic isopropyl interactions .
  • 4-Methylphenyl Tetrazole : Compared to 2-fluorophenyl substituents in compound 30 , this group balances steric bulk and electron-donating effects, optimizing receptor affinity without steric hindrance .

Backbone Modifications

The propanamide chain in the target compound extends molecular length vs. However, this may reduce solubility, necessitating formulation adjustments .

Antibacterial Activity

Triazole derivatives (compounds 38–39 ) show MIC values of 8–16 µg/mL against E. coli, while tetrazole analogs like the target compound are hypothesized to exhibit lower MICs due to improved membrane penetration .

Anti-Inflammatory and Anti-Exudative Potential

Triazole-based 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides ( ) demonstrate anti-exudative activity comparable to diclofenac sodium (10 mg/kg dose). The target compound’s tetrazole ring may enhance COX-2 selectivity, though experimental validation is needed .

Data Tables

Table 1: Structural and Physical Properties

Compound Core Heterocycle Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Activity
Target Compound Tetrazole C₂₀H₂₁N₅O₂S 403.48 Not reported Hypothesized broad-spectrum
Compound 39 Triazole C₁₀H₁₀FN₃OS 255.27 120–122 MIC = 16 µg/mL
7d Oxadiazole-Thiazole C₁₆H₁₇N₅O₂S₂ 375.46 162–165 Anti-inflammatory
Tetrazole C₁₃H₁₇N₅OS 291.37 Not reported Not reported

Table 2: SAR Highlights

Structural Feature Impact on Activity Example Compound
Tetrazole + 4-Methylphenyl Enhanced lipophilicity and target binding vs. triazole analogs Target Compound
N-(4-Acetamidophenyl) Improved solubility and H-bonding vs. N-(4-isopropylphenyl) ( ) Target Compound
Propanamide Backbone Extended binding interactions but reduced solubility vs. acetamide derivatives Target Compound vs. 39

Biological Activity

N-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex structure incorporating a tetrazole ring, an acetamidophenyl moiety, and a sulfanyl group. The molecular formula is C_{17}H_{19}N_{5}O_{2}S, with a molecular weight of approximately 357.43 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds containing tetrazole rings have been reported to possess antimicrobial properties. Studies suggest that modifications in the substituents can enhance their efficacy against various pathogens.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that certain analogs may inhibit cancer cell proliferation, although specific data on this compound remains limited.

Synthesis and Testing

A study conducted by synthesized various thioacetamides related to tetrazoles and evaluated their biological activity. The results indicated that these compounds exhibited significant plant growth regulating activity at low concentrations.

Case Studies

  • Antimicrobial Testing : In a comparative study of tetrazole derivatives, compounds similar to this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli when tested using the disk diffusion method.
  • Anti-inflammatory Activity : A derivative with structural similarities was tested in vivo for anti-inflammatory effects using carrageenan-induced paw edema in rats. Results showed a significant reduction in edema compared to control groups.

Data Tables

Activity Type Compound Tested Against Result
AntimicrobialN-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-tetrazol]}S. aureus, E. coliSignificant inhibition observed
Anti-inflammatorySimilar thioacetamide derivativeCarrageenan-induced edemaReduced edema by 50%
AnticancerVarious tetrazole analogsCancer cell linesInhibition of cell proliferation noted

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